(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid
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Overview
Description
(4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. The presence of a cyano group and a boronic acid moiety in its structure makes it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4’-cyano-[1,1’-biphenyl]-2-yl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents like lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
(4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid: Similar structure but with the boronic acid group at a different position.
(1,1’-Biphenyl)-4-boronic acid: Lacks the cyano group, making it less versatile in certain reactions.
Uniqueness
(4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. The cyano group can be further functionalized, providing additional synthetic flexibility .
Properties
Molecular Formula |
C13H10BNO2 |
---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
[2-(4-cyanophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BNO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,16-17H |
InChI Key |
JTZUFWHNEQOYJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)C#N)(O)O |
Origin of Product |
United States |
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